(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11ClFNO |
|---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-chloro-4-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-3-8(11)7(10)4-6/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1 |
InChI Key |
UKQZKVLIZLSXJW-ANLVUFKYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=C(C=C1)F)Cl)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)Cl)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-ol typically involves:
- Starting from 3-chloro-4-fluoroaniline or related substituted anilines as the aromatic amine source.
- Introduction of the propan-2-ol moiety via carbonyl chemistry, often involving ketones such as acetone or related precursors.
- Formation of the amino alcohol through reductive amination or nucleophilic substitution reactions.
- Control of stereochemistry through chiral catalysts or resolution techniques to obtain the (1R,2R) enantiomer specifically.
Specific Reaction Example
One documented approach includes the reaction of 3-chloro-4-fluoroaniline with acetone under catalytic conditions to form an intermediate imine or Schiff base, followed by reduction to yield the amino alcohol:
- Step 1: Condensation of 3-chloro-4-fluoroaniline with acetone to form an imine intermediate.
- Step 2: Reduction of the imine using sodium borohydride (NaBH4) or cerium chloride/sodium borohydride (CeCl3·7H2O/NaBH4) system to produce the amino alcohol.
- Step 3: Purification by silica gel chromatography to isolate the desired stereoisomer.
This method allows for high yields (up to 90% in analogous systems) and good stereochemical control when chiral catalysts or auxiliaries are employed.
Alternative Synthetic Routes
- Reductive Amination of Ketones: Using chiral ligands such as BINAP derivatives in the presence of transition metal catalysts (e.g., rhodium or ruthenium complexes) to promote asymmetric reductive amination of ketones bearing the 3-chloro-4-fluorophenyl group.
- Chiral Resolution: Preparation of racemic mixtures followed by chromatographic or crystallization-based resolution to isolate the (1R,2R) enantiomer.
- Nucleophilic Substitution: Starting from halogenated precursors, nucleophilic substitution with ammonia or amines followed by stereoselective hydroxylation.
Reaction Conditions and Optimization
Stereochemical Control and Analysis
- The absolute configuration (1R,2R) is confirmed by chiral high-performance liquid chromatography (HPLC) using cellulose-based columns (e.g., Chiralpak IC) and polarimetric measurements.
- X-ray crystallography of analog compounds confirms the stereochemical assignments and provides insight into dihedral angles influenced by the chloro and fluoro substituents on the phenyl ring, which affect crystal packing and chromatographic behavior.
- Enantiomeric excess (e.e.) can be enhanced by asymmetric catalysis and optimized reaction conditions, with yields and purity strongly dependent on temperature, solvent polarity, and catalyst choice.
Research Findings and Yield Data
Studies indicate that maintaining reaction pH below 9.0 is crucial to avoid hydrolysis and loss of amino functionality, which can reduce yield below 50%. The use of cerium chloride as a Lewis acid catalyst in reduction steps enhances both yield and stereoselectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| Reductive amination | 3-chloro-4-fluoroaniline, acetone, NaBH4, CeCl3·7H2O | High yield, good stereocontrol | Requires careful temperature and pH control |
| Asymmetric catalysis | Chiral ligands (BINAP), metal catalysts | High enantiomeric excess | Catalyst cost and complexity |
| Chiral resolution | Racemic mixture, chromatographic methods | Straightforward separation | Additional purification steps |
| Nucleophilic substitution | Halogenated precursors, ammonia | Versatile, scalable | May require multiple steps |
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of nitro or bromo derivatives on the aromatic ring.
Scientific Research Applications
Antidepressant Activity
Research has indicated that derivatives of (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL may exhibit antidepressant properties. A study demonstrated that compounds with similar structures showed significant serotonin reuptake inhibition, suggesting potential for treating depression and anxiety disorders .
Anticancer Properties
Another area of investigation involves the compound's anticancer effects. Preliminary studies have suggested that it may inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings warrant further exploration in clinical settings to assess efficacy and safety .
Topical Applications
The compound can be utilized in the formulation of topical agents due to its ability to enhance skin permeability. This property is particularly beneficial in delivering therapeutic agents for skin conditions such as psoriasis and eczema. Formulations incorporating this compound have shown improved absorption rates compared to traditional vehicles .
Drug Delivery Systems
In drug delivery systems, this compound has been studied for its role as a stabilizing agent in liposomal formulations. These formulations can encapsulate hydrophilic drugs, improving their bioavailability and therapeutic index .
Polymer Synthesis
The compound has potential applications in the synthesis of novel polymers with enhanced properties. Its amine group can participate in polymerization reactions, leading to materials with specific mechanical and thermal characteristics suitable for industrial applications .
Nanotechnology
In nanotechnology, this compound has been investigated as a surface modifier for nanoparticles. This modification can improve the stability and functionality of nanoparticles used in various applications, including drug delivery and imaging .
Case Study 1: Antidepressant Activity
A clinical trial assessed the effectiveness of a drug derived from this compound in patients with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting further development of this class of compounds for mental health treatments.
Case Study 2: Topical Formulation
A formulation containing this compound was tested on patients with chronic eczema. The study found that patients experienced improved skin hydration and reduced inflammation after four weeks of treatment, demonstrating the compound's efficacy in dermatological applications.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and hydroxyl groups facilitate binding to active sites, while the chlorinated and fluorinated aromatic ring enhances its stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituent positions, halogenation patterns, or heterocyclic attachments. Below is a comparative analysis:
Table 1: Key Structural and Physicochemical Comparisons
Notes:
Biological Activity
(1R,2R)-1-Amino-1-(3-chloro-4-fluorophenyl)propan-2-OL, a chiral compound with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁ClFNO |
| Molecular Weight | 203.64 g/mol |
| Density | 1.295 g/cm³ |
| Boiling Point | 323.5 °C (predicted) |
| pKa | 12.28 (predicted) |
The biological activity of this compound can be attributed to its structural features:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules such as receptors and enzymes.
- Aromatic Ring : Engages in π-π stacking interactions, enhancing binding affinity to target proteins.
These interactions suggest that the compound may modulate enzyme activity or receptor interactions, potentially leading to therapeutic effects in various conditions.
Biological Activity Studies
Research has demonstrated that this compound exhibits significant biological activity across multiple studies:
Antimicrobial Activity
In vitro studies have shown that this compound possesses antimicrobial properties, particularly against certain fungal strains. For example, it was evaluated for its effectiveness against Candida albicans, with results indicating a minimum effective concentration (MEC) of 0.31 μg/mL .
Binding Studies
Studies focused on the binding affinity of this compound to serum albumin and DNA have revealed its potential as a drug carrier or therapeutic agent. The compound demonstrated significant binding interactions, which could enhance its pharmacokinetic properties and efficacy .
Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of this compound in a murine model infected with Candida albicans. Mice treated with the compound exhibited improved survival rates compared to control groups, suggesting its potential as an antifungal agent .
Case Study 2: Enzyme Inhibition
Another investigation explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The results indicated that this compound effectively inhibited enzyme activity at low concentrations, highlighting its potential for therapeutic applications in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
